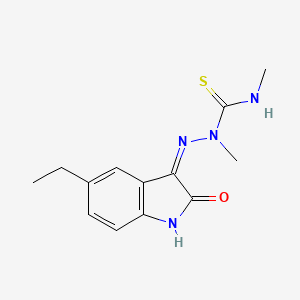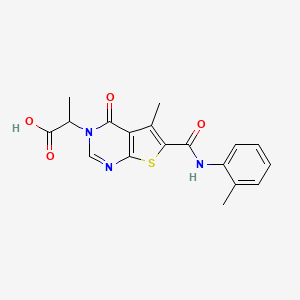![molecular formula C10H10N4O B5957691 6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol](/img/structure/B5957691.png)
6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a triazine ring substituted with a methyl group at the 6-position, a phenylamino group at the 3-position, and a hydroxyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Substitution Reactions: The introduction of the methyl and phenylamino groups can be achieved through nucleophilic substitution reactions. For example, cyanuric chloride can react with methylamine and aniline to form the desired triazine derivative.
Hydroxylation: The hydroxyl group at the 5-position can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines, thiols, and alcohols can be used under appropriate conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antifungal, anticancer, and antiviral properties, making it a potential candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products
Wirkmechanismus
The mechanism of action of 6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-6-phenyl-1,2,4-triazin-5-ol
- 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol
- 5-Phenylamino-2H-[1,2,4]triazin-3-one
Uniqueness
6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-anilino-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-9(15)12-10(14-13-7)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGRFUNPYMOOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-[(2-Methoxynaphthalen-1-yl)methyl]-1-methylpiperazin-2-yl]ethanol](/img/structure/B5957617.png)
![7-isopropyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5957620.png)

![9-(3-chlorophenyl)-2-methyl-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5957633.png)
![N-methyl-1-phenyl-N-[(3-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5957641.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5957648.png)

![3-(1-{[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-1-propanol](/img/structure/B5957651.png)

![2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5957664.png)
![4-bromo-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B5957678.png)
![2-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione](/img/structure/B5957699.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B5957707.png)
![[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B5957715.png)
